N-[3-(dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N-[3-(Dimethylamino)propyl]-N'-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex amide-sulfonamide hybrid compound. Its structure integrates a dimethylaminopropyl chain, a nitrobenzenesulfonyl-substituted oxazolidine ring, and an ethanediamide linker.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O7S/c1-20(2)9-3-8-18-16(23)17(24)19-12-15-21(10-11-29-15)30(27,28)14-6-4-13(5-7-14)22(25)26/h4-7,15H,3,8-12H2,1-2H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOWGDAKHLTPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolidine/Oxazinan Cores
- BA97714 (N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide): Key Differences: Replaces the dimethylaminopropyl group with a 3,4-dimethoxyphenylethyl chain. Implications: The methoxy groups enhance hydrophilicity and may alter binding affinity to aromatic receptors compared to the tertiary amine in the target compound. Molecular weight: 522.5282 g/mol (vs. ~506 g/mol estimated for the target compound) .
- N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-(2-Methylpropyl)ethanediamide: Key Differences: Substitutes the nitro group with chlorine and uses a six-membered oxazinan ring instead of oxazolidin. The larger ring may influence conformational flexibility .
Dimethylaminopropyl-Containing Analogues
- Perfluorinated Sulfonamides (e.g., CAS 68555-78-2) :
- Key Differences : Feature perfluorinated alkyl chains instead of the nitrobenzenesulfonyl-oxazolidine moiety.
- Implications : These compounds are surfactants or water-repellent agents due to fluorinated chains, whereas the target compound’s nitro and amide groups suggest pharmaceutical or catalytic applications .
- N-[3-(Dimethylamino)propyl]dodecanamide: Key Differences: Simpler amide structure with a long alkyl chain. Implications: Likely used as a surfactant or emulsifier, contrasting with the target compound’s multifunctional design .
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity to BA97714.
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